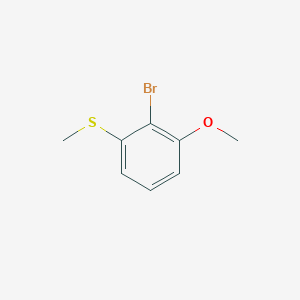
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” is a chemical compound with the molecular formula C8H9BrOS . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” can be represented by the SMILES stringCSC1=CC=C(OC)C(Br)=C1 . This indicates that the molecule consists of a benzene ring with bromo, methoxy, and methylsulfanyl substituents at the 2nd, 1st, and 3rd positions respectively .
Scientific Research Applications
Chiral Complex Synthesis : Research by Baker et al. (2012) in "Organometallics" describes the synthesis of axially chiral compounds from methyl 2-(methylsulfanyl)-1-naphthoate using 1-bromo-2-(2-bromopropyl)benzene. This work is significant for the development of chiral bidentate ligands in organometallic chemistry (Baker, Radzey, Lucas, & Turner, 2012).
Photodynamic Therapy : Pişkin et al. (2020) in the "Journal of Molecular Structure" synthesized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives are notable for their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Natural Product Synthesis : Akbaba et al. (2010) in "Helvetica Chimica Acta" achieved the total synthesis of a biologically active natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the role of bromo(methylsulfanyl)benzenes in complex organic syntheses (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Molecular Electronics : Stuhr-Hansen et al. (2005) in "Tetrahedron" explored the utility of simple and accessible aryl bromides as building blocks for thiol end-capped molecular wires, crucial for advancements in molecular electronics. This study underscores the role of compounds like 1-bromo-4-(methoxymethyl)benzene in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Antioxidant Activity : Li et al. (2011) in "Journal of Agricultural and Food Chemistry" isolated and characterized bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This research is important for understanding the antioxidant properties of naturally occurring bromophenols and their potential applications in food preservation and health (Li, Li, Gloer, & Wang, 2011).
Polymer Science : Kuroda and Kobayashi (2015) in "Helvetica Chimica Acta" developed a novel two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from 1-bromo-2-(dialkoxymethyl)benzenes. This study highlights the role of bromo-substituted compounds in creating valuable intermediates for polymer science (Kuroda & Kobayashi, 2015).
Future Directions
The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .
properties
IUPAC Name |
2-bromo-1-methoxy-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHIUZSGRYFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

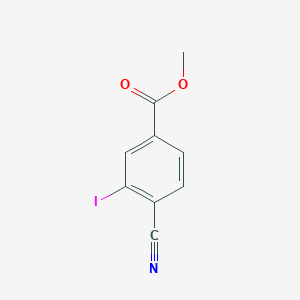
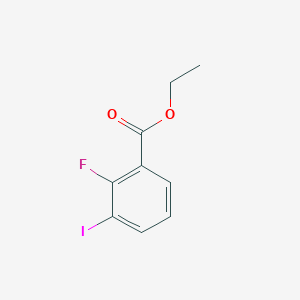
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)
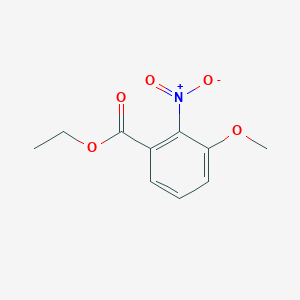
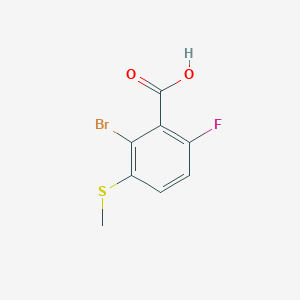
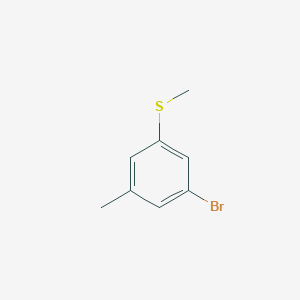
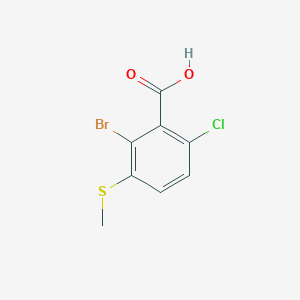
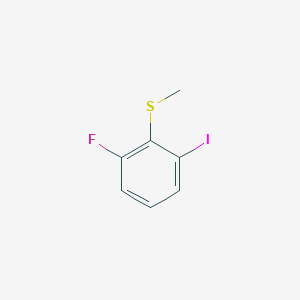
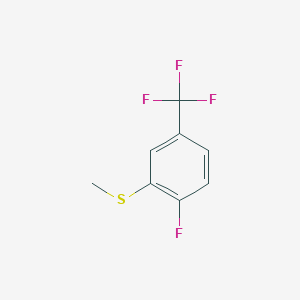
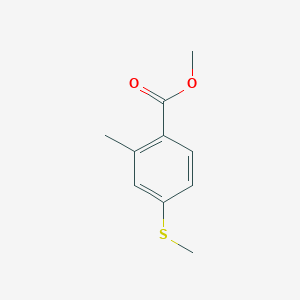
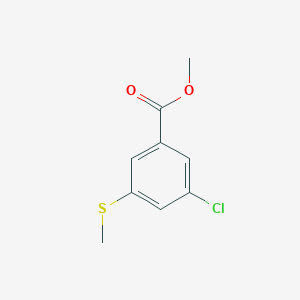
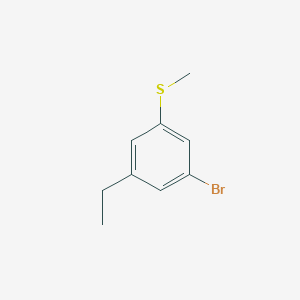
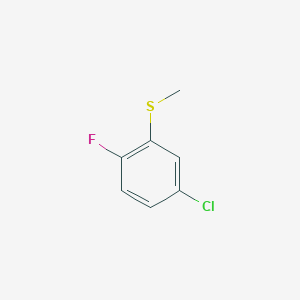
![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)